Dicyclohexano-18-crown-6
Overview
Description
Dicyclohexano-18-crown-6, also known as 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane, is a macrocyclic polyether compound. It is a member of the crown ether family, which is known for its ability to form stable complexes with various cations. The structure of this compound consists of a large ring containing six oxygen atoms and two cyclohexane rings, which provide rigidity and enhance its complexing ability .
Mechanism of Action
Target of Action
Dicyclohexano-18-crown-6, also known as DCH18C6, primarily targets alkali metal ions . It acts as an anion activator and a complexing agent . The compound’s role is to solubilize these ions in non-polar solvents .
Mode of Action
The compound interacts with its targets by forming a complex with the alkali metal ions . This interaction results in the solubilization of these ions in non-polar solvents . It’s also used as a selective extractant of plutonium in nuclear fuel reprocessing .
Biochemical Pathways
It’s known that the compound can efficiently extract certain amino acids from aqueous solutions into ionic liquids .
Pharmacokinetics
It’s important to note that the compound is classified as toxic if swallowed, in contact with skin, or if inhaled .
Result of Action
The primary result of this compound’s action is the solubilization of alkali metal ions in non-polar solvents . This property makes it useful in various applications, including the extraction of certain amino acids from aqueous solutions and the selective extraction of plutonium in nuclear fuel reprocessing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Dicyclohexano-18-crown-6 is known to act as an anion activator and a complexing agent, which solubilizes alkali metal ions in non-polar solvents . This means that it can form complexes with these ions, effectively ‘solvating’ them in environments where they would otherwise not be soluble. This property is crucial in many biochemical reactions where the presence of these ions is necessary for the reaction to proceed .
Cellular Effects
The cellular effects of this compound are not well-studied. Given its role as a complexing agent for alkali metal ions, it can be inferred that it may influence cellular processes that are dependent on these ions. For instance, it could potentially affect ion transport mechanisms across the cell membrane, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its ability to form complexes with alkali metal ions. The oxygen atoms in the crown ether coordinate the metal ion, effectively encapsulating it within the crown. This allows the ion to be solubilized in non-polar solvents. The exact nature of these interactions and the resulting complexes can depend on the size and charge of the ion, as well as the specific structure of the crown ether .
Transport and Distribution
Given its ability to form complexes with alkali metal ions, it may be involved in processes that transport these ions across cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclohexano-18-crown-6 can be synthesized through the hydrogenation of dibenzo-18-crown-6. This process involves the use of a bimetallic nanocatalyst, such as Ru:Pd in a 3:1 ratio, which facilitates the conversion with high selectivity towards the cis-syn-cis isomer . The reaction typically occurs under mild conditions, ensuring high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves chromatographic purification on neutral alumina, followed by elution with an ether/hexane mixture. The compound is then dissolved in ether at approximately 40°C, and spectroscopic grade acetonitrile is added to the solution, which is subsequently chilled to precipitate the crown ether .
Chemical Reactions Analysis
Types of Reactions: Dicyclohexano-18-crown-6 primarily undergoes complexation reactions with metal cations. It forms stable complexes with alkali and alkaline earth metal ions, which are crucial for its applications in various fields .
Common Reagents and Conditions: The compound is often used in conjunction with metal halides, such as calcium chloride, strontium bromide, and strontium iodide. These reactions are typically studied using techniques like DSC/TGA and FTIR-spectroscopy to understand the stability and interaction energy between the macrocycle and metal cation .
Major Products: The major products formed from these reactions are the metal-cation complexes of this compound, which exhibit varying stability depending on the size and nature of the cation and anion involved .
Scientific Research Applications
Dicyclohexano-18-crown-6 has a wide range of applications in scientific research:
Comparison with Similar Compounds
18-Crown-6: A simpler crown ether with a similar ring structure but without the cyclohexane rings. It is less rigid and has different complexing properties.
Dibenzo-18-crown-6: Contains benzene rings instead of cyclohexane, providing different electronic properties and complexing abilities.
Dicyclohexyl-18-crown-6: Another isomer with similar complexing properties but different spatial arrangement.
Uniqueness: Dicyclohexano-18-crown-6 is unique due to its enhanced rigidity and stability provided by the cyclohexane rings. This structural feature allows it to form more stable complexes with certain metal cations compared to its analogs .
Properties
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKDYHZQOSNMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884870 | |
Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884870 | |
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Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Dicyclohexano-18-crown-6 | |
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CAS No. |
16069-36-6 | |
Record name | Dicyclohexano-18-crown-6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16069-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dicyclohexyl-18-crown-6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016069366 | |
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Record name | Dicyclohexano-18-crown-6 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252171 | |
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Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro- | |
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Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Icosahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.545 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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